molecular formula C10H9BrN2S B1519243 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1095033-08-1

4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1519243
CAS No.: 1095033-08-1
M. Wt: 269.16 g/mol
InChI Key: YLQLZYQGDASRMM-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine (CAS: 103965-99-7) is a thiazole derivative with a 2-bromobenzyl substituent at the 4-position of the thiazole ring. Its molecular formula is C₉H₇BrN₂S, and it has a molecular weight of 255.13 g/mol . The compound is characterized by a planar thiazole core, which facilitates interactions with biological targets, while the bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects.

Properties

IUPAC Name

4-[(2-bromophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLZYQGDASRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 2-bromobenzylamine with thiazole derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

In a comparative study, this compound exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG2 (liver)12
MCF-7 (breast)15
HT-29 (colon)10

The compound demonstrated significant cytotoxicity against these cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The SAR studies indicated that the presence of the bromine atom on the phenyl ring enhances the compound's cytotoxic effects .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of thiazole derivatives. While specific data for this compound is limited, related compounds have shown promising anticonvulsant activity in animal models. For instance, thiazole-based compounds have been reported to reduce seizure frequency in PTZ-induced seizure models .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting lower MIC values than conventional treatments .
  • Cytotoxicity in Cancer Models : In a detailed evaluation of various thiazole derivatives, one compound similar to this compound was found to have an IC50 value significantly lower than doxorubicin against multiple cancer lines, highlighting its potential as an alternative therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties, and derivatives like 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine have shown significant activity against a range of pathogens. Studies indicate that thiazole derivatives can exhibit potent antibacterial and antifungal effects.

Case Study: Antibacterial Properties

A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity. Compounds featuring the thiazole ring demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups on the phenyl ring showed enhanced antibacterial activity compared to their unsubstituted counterparts. In particular, derivatives of 4-(2-bromophenyl)thiazol-2-amine exhibited comparable efficacy to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with promising results in inhibiting tumor cell proliferation.

Case Study: Breast Cancer Inhibition

Recent research highlighted the synthesis of novel thiazole derivatives that were tested against various cancer cell lines, including MCF-7 (breast cancer). One derivative demonstrated an IC50 value of 13.66 µM against MCF-7 cells, indicating significant cytotoxicity. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant properties, making them candidates for treating epilepsy.

Case Study: Seizure Models

In preclinical studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several thiazole analogues displayed anticonvulsant activity. Notably, compounds with halogen substitutions on the phenyl ring showed a marked reduction in seizure incidence compared to controls . Such findings suggest that this compound could be a valuable scaffold for developing new anticonvulsant medications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of thiazole derivatives. Modifications to the thiazole structure can lead to enhanced potency and selectivity.

Modification Effect on Activity Reference
Electron-withdrawing groups on phenyl ringIncreased antimicrobial potency
Halogen substitutionsEnhanced anticonvulsant activity
Hydroxyl or methoxy groupsImproved anticancer efficacy

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes substitution reactions under both SN1 and SN2 conditions. This reactivity enables functionalization of the aromatic system:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/80°C4-[(2-Arylphenyl)methyl]-1,3-thiazol-2-amine65-78%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO/120°CBiaryl derivatives52%
HydrolysisNaOH (10%), H₂O/EtOH, reflux4-[(2-Hydroxyphenyl)methyl] derivative89%

Key Findings :

  • Suzuki coupling proceeds efficiently with electron-rich boronic acids, yielding biaryl thiazoles with preserved thiazole ring integrity.

  • Ullmann reactions require higher temperatures but enable C–N bond formation with amines .

Amine Group Reactivity

The primary amine at position 2 participates in condensation and acylation reactions:

2.1. Schiff Base Formation

Aldehyde/KetoneConditionsProduct StructureApplication
4-NitrobenzaldehydeEtOH, Δ, 4 hrsImine-linked hybridAntimicrobial agents
Pyridine-4-carboxaldehydeAcOH catalyst, RT, 12 hrsHeterocyclic Schiff baseAnticancer screening

Mechanistic Insight :
The reaction follows a nucleophilic addition-elimination pathway, forming stable imine bonds. Electron-withdrawing groups on aldehydes accelerate the reaction .

2.2. Acylation Reactions

Acylating AgentSolvent/ConditionsProductBiological Activity
Acetyl chlorideDry CH₂Cl₂, Et₃N, 0°C → RTN-Acetyl derivativeEnhanced lipophilicity
Benzoyl chloridePyridine, reflux, 6 hrsN-Benzoyl compoundProtease inhibition

Yield Data :

  • Acetylation achieves >90% conversion under anhydrous conditions.

  • Bulkier acyl groups (e.g., benzoyl) require longer reaction times .

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution at position 5:

ReactionReagentsProductNotes
BrominationBr₂, AcOH, 50°C5-Bromo-thiazole derivativeRegioselective at C5
NitrationHNO₃/H₂SO₄, 0°C5-Nitro substituted analogRequires controlled temp

Structural Confirmation :
X-ray crystallography of brominated products confirms substitution at position 5 without ring opening.

Reductive Transformations

The methylene bridge and bromine atom participate in reduction pathways:

ReactionConditionsOutcome
DehalogenationH₂ (1 atm), Pd/C, EtOH, 25°C4-(Phenylmethyl)-1,3-thiazol-2-amine
Methylene reductionLiAlH₄, THF, refluxSaturated cyclohexane analog

Catalytic Insights :

  • Palladium catalysts selectively remove bromine without affecting the thiazole ring.

  • LiAlH₄ reduces the methylene spacer but requires rigorous anhydrous conditions.

Cross-Coupling at the Methylene Bridge

The CH₂ group facilitates C–H activation in presence of transition metals:

Catalyst SystemCoupling PartnerProduct
RuPhos-Pd-G3Aryl iodidesDiarylmethane derivatives
Photoredox catalysisAlkyl bromidesBranched alkyl-thiazole hybrids

Recent Advances :
Photoredox methods enable radical-based functionalization at the benzylic position under mild conditions .

Stability Under Acidic/Basic Conditions

ConditionpH/TempDegradation Pathway
Strong acid (HCl, 1M)pH < 1, 80°CThiazole ring opening → Thioureas
Strong base (NaOH, 2M)pH > 13, RTSaponification of ester side chains

Kinetic Data :

  • Half-life in 1M HCl at 25°C: 48 hrs .

  • Base-mediated degradation follows pseudo-first-order kinetics.

This reactivity profile establishes 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine as a versatile scaffold for synthesizing bioactive hybrids, catalytic intermediates, and materials science precursors. Its balanced stability and multifunctional sites make it a strategic building block in modern organic synthesis.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo vs. 4-Bromophenyl Substitutions

The position of the bromine substituent on the phenyl ring significantly influences biological activity and physicochemical properties:

Compound Substituent Position Molecular Weight (g/mol) Key Biological Activities ADME Profile (Predicted)
4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine 2-Bromo 255.13 Antimicrobial, Anticancer (hypothesized) Moderate lipophilicity (LogP ~3.2)
4-(4-Bromophenyl)-thiazol-2-amine derivatives 4-Bromo 253.95–400.30 Antimicrobial (e.g., S. aureus IC₅₀: 12 μM), Anticancer (e.g., MCF-7 IC₅₀: 18 μM) High gastrointestinal absorption (90%)
  • Activity Differences : The 4-bromo derivatives exhibit stronger antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to their 2-bromo analogs, likely due to improved target (e.g., ecKAS III) binding via optimal halogen bonding .
  • Synthetic Accessibility : 4-Bromo derivatives are synthesized via cyclization of 4-bromophenyl thioureas, while 2-bromo analogs require ortho-substituted benzyl precursors, which are less commercially available .

Halogen Substitution: Bromine vs. Fluorine or Chlorine

Halogen substituents modulate electronic effects and bioavailability:

Compound Halogen Molecular Weight (g/mol) Key Properties
This compound Br 255.13 High steric bulk, polarizable π-system
Benzyl-[4-(4-fluorophenyl)-thiazol-2-yl]amine F 258.26 Enhanced metabolic stability (C-F bond inertness)
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Cl 259.15 Increased lipophilicity (LogP: 4.1)
  • Biological Implications : Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic enzyme pockets, whereas fluorine’s electronegativity improves solubility and reduces off-target effects .

Complex Derivatives: Functional Group Additions

Adding functional groups alters target specificity and pharmacokinetics:

Compound Substituent Key Applications
TH-644 (4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) Methoxy, phenoxy Inhibition of RANKL-mediated osteoclastogenesis
MortaparibMild Triazole, sulfanyl-methyl Dual inhibition of Mortalin and PARP1 in cancer
PTC209 HBr Imidazopyrimidine, dibromo BMI-1 inhibitor for oncology
  • Structural Complexity : Derivatives like PTC209 HBr (MW: 570.1 g/mol) exhibit higher molecular complexity, enabling multi-target inhibition but with reduced oral bioavailability compared to simpler bromophenyl analogs .

Physicochemical and ADME Properties

Critical parameters influencing drug-likeness:

Compound LogP Water Solubility (mg/mL) Plasma Protein Binding (%)
This compound 3.2 0.15 85
4-(4-Bromophenyl)-thiazol-2-amine (p1) 2.8 0.22 78
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine 2.5 0.30 70
  • ADME Insights : Bromine at the 4-position improves solubility compared to the 2-bromo analog, likely due to reduced steric hindrance .

Preparation Methods

Hantzsch Condensation Route

This classical method involves the condensation of α-haloketones with thiourea or substituted thioureas under reflux to form the thiazole ring.

  • Starting Materials: 2-bromoacetophenone (or 2-bromoaryl α-haloketones) and thiourea derivatives.
  • Reaction Conditions: Typically reflux in ethanol or other polar solvents at 70–90 °C for 12–24 hours.
  • Mechanism: The nucleophilic sulfur of thiourea attacks the α-haloketone carbonyl carbon, followed by cyclization and elimination of halide to form the thiazole ring.
  • Purification: The crude product is purified by recrystallization or column chromatography (silica gel, eluent gradient hexane/ethyl acetate).

This method yields the 4-(2-bromophenylmethyl)-1,3-thiazol-2-amine with moderate to good yields (~60–80%) depending on the exact conditions and substituents.

Palladium-Catalyzed Cross-Coupling Route

An alternative modern approach involves the Suzuki–Miyaura coupling of a halogenated thiazole intermediate with 2-bromophenylboronic acid or derivatives.

  • Starting Materials: 4-bromothiazol-2-amine or 2-bromo-1,3-thiazole derivatives and 2-bromophenylboronic acid.
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Mixtures of water and organic solvents like dioxane or ethanol.
  • Reaction Conditions: Heating under reflux or microwave irradiation for 6–12 hours.
  • Outcome: Formation of the C-C bond linking the bromophenylmethyl substituent to the thiazole ring.

This method is advantageous for its mild conditions, regioselectivity, and scalability, often yielding products with >80% purity after chromatographic purification.

Reaction Optimization and Analytical Characterization

Optimization Parameters

  • Solvent choice: Ethanol and acetonitrile are commonly used; polar solvents favor cyclization.
  • Temperature: Reflux temperatures (70–90 °C) optimize reaction rates without decomposing sensitive intermediates.
  • Stoichiometry: Equimolar or slight excess of thiourea or α-haloketone improves conversion.
  • Reaction Time: 12–24 hours for complete conversion, monitored by thin-layer chromatography (TLC).

Analytical Techniques for Product Verification

  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$-NMR shows aromatic protons at δ 7.2–7.8 ppm and thiazole ring protons around δ 6.5–7.0 ppm.
    • $$^{13}C$$-NMR confirms thiazole carbons (C2 around 165 ppm) and bromophenyl carbons (120–135 ppm).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular ion peaks consistent with bromine isotopic patterns (1:1 ratio for [M+2]⁺).
  • Infrared Spectroscopy (IR): N-H stretches near 3300 cm⁻¹ and C=S/C-N vibrations around 1600 cm⁻¹.
  • Chromatography: Purity assessed by HPLC or TLC.

Comparative Data Table of Preparation Methods

Aspect Hantzsch Condensation Route Palladium-Catalyzed Cross-Coupling Route
Starting Materials 2-bromoacetophenone + thiourea derivatives Halogenated thiazole + 2-bromophenylboronic acid
Reaction Conditions Reflux in ethanol, 70–90 °C, 12–24 h Reflux in dioxane/water, Pd catalyst, 6–12 h
Catalyst/Base None (acid/base catalysis inherent) Pd complex, K2CO3 or Cs2CO3
Yield Moderate to good (60–80%) Good to excellent (>80%)
Purification Recrystallization or column chromatography Column chromatography
Scalability Moderate High, suitable for industrial scale
Advantages Simple, cost-effective Regioselective, mild conditions, higher purity
Limitations Longer reaction times, possible side reactions Requires expensive Pd catalyst, sensitive to air/moisture

Research Findings and Notes

  • The condensation of 4-bromophenylthiourea with 2-bromoacetophenone under reflux in ethanol at 70 °C for 12 hours yields the target thiazole with >80% purity after chromatographic purification, confirmed by NMR and ESI-MS analysis.
  • Solvent polarity significantly affects yield; ethanol is preferred over less polar solvents like dichloromethane or toluene.
  • Use of bases such as potassium carbonate in acetonitrile solvent under reflux improves yield and reaction rate in palladium-catalyzed cross-coupling routes.
  • The bromine atom on the phenyl ring remains intact during these reactions, allowing for further functionalization if desired.
  • Monitoring by TLC and purification by silica gel chromatography using hexane/ethyl acetate gradients are standard for isolating pure product.
  • Industrial production methods adapt these routes with continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors like bromophenylmethyl-thiourea derivatives under acidic or basic conditions. For example, cyclization with α-bromo ketones or via Hantzsch thiazole synthesis can yield the thiazole core . Key factors include temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring by TLC and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the thiazole ring and bromophenyl group. Aromatic protons appear at δ 7.2–7.8 ppm, while the thiazole C-2 amine proton resonates near δ 5.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions (e.g., C–H⋯π or halogen bonding). For example, thiazole rings in similar compounds show dihedral angles of 9–15° with adjacent aromatic rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 297.0 [M+H]+^+) .

Advanced Research Questions

Q. How does the bromophenyl substitution influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing bromine atom activates the phenyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT calculations (e.g., using Gaussian 09) show reduced electron density at the para position, favoring nucleophilic aromatic substitution. Experimental validation involves reacting with boronic acids or amines under Pd catalysis (e.g., Pd(PPh3_3)4_4) in toluene/water .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Dose-response assays : Test across concentrations (0.1–100 µM) in cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity).
  • Target profiling : Use kinase inhibition assays (e.g., CDK2 in ) or molecular docking (AutoDock Vina) to identify binding affinities. For example, thiazole-2-amine derivatives show IC50_{50} values of 1.2–8.7 µM against CDK2 .
  • SAR studies : Compare with analogs lacking the bromophenyl group to isolate substituent effects .

Q. How can computational models predict the compound’s ADME/Tox profile for drug development?

  • Methodology :

  • SwissADME : Predicts logP (∼2.8), indicating moderate lipophilicity, and GI absorption (≥80%).
  • Protox-II : Assesses toxicity (e.g., LD50_{50} ∼800 mg/kg in rodents).
  • MD simulations : GROMACS evaluates stability in biological membranes, revealing prolonged binding to target proteins (e.g., ≥50 ns simulations) .

Methodological Challenges & Solutions

Q. What are the limitations of X-ray crystallography for this compound, and how can they be mitigated?

  • Challenges : Poor crystal growth due to flexible bromophenyl group or solvent inclusion.
  • Solutions :

  • Use slow evaporation in mixed solvents (e.g., DCM/hexane).
  • Employ synchrotron radiation for weak diffraction (e.g., λ = 0.69 Å at Diamond Light Source).
  • Apply twin refinement in SHELXL for overlapping lattices .

Q. How to design controlled experiments to differentiate between off-target and on-target biological effects?

  • Approach :

  • CRISPR/Cas9 knockout : Silence putative targets (e.g., CDK2) and compare activity in wild-type vs. knockout cells.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd_d) to confirm direct interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine

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